molecular formula C17H14N2O6 B2354249 N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide CAS No. 899748-67-5

N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide

Cat. No. B2354249
CAS RN: 899748-67-5
M. Wt: 342.307
InChI Key: WOMOTMMNJHBUNF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide, also known as BDOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over an extended period.

Future Directions

Several future directions for research on N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide can be explored. One area of research is the development of this compound derivatives with improved solubility and stability. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential therapeutic applications in other disease areas. The use of this compound in combination with other drugs can also be explored to enhance its therapeutic efficacy. Finally, the potential use of this compound in clinical trials can be investigated to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with N-methylhydroxylamine to form N-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide (this compound). The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the significant areas of research is its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to inhibit the invasion and migration of cancer cells, suggesting its potential as an anti-metastatic agent.
Another area of research is the use of this compound in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can prevent neurodegeneration caused by oxidative stress. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-16(18-7-10-1-3-12-14(5-10)24-8-22-12)17(21)19-11-2-4-13-15(6-11)25-9-23-13/h1-6H,7-9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMOTMMNJHBUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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